2-Ethynylquinoline
CAS No.: 40176-78-1
Cat. No.: VC2454101
Molecular Formula: C11H7N
Molecular Weight: 153.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 40176-78-1 |
---|---|
Molecular Formula | C11H7N |
Molecular Weight | 153.18 g/mol |
IUPAC Name | 2-ethynylquinoline |
Standard InChI | InChI=1S/C11H7N/c1-2-10-8-7-9-5-3-4-6-11(9)12-10/h1,3-8H |
Standard InChI Key | KLJNCYLWOJPRSX-UHFFFAOYSA-N |
SMILES | C#CC1=NC2=CC=CC=C2C=C1 |
Canonical SMILES | C#CC1=NC2=CC=CC=C2C=C1 |
Introduction
Chemical Structure and Properties
2-Ethynylquinoline (C11H7N) is characterized by its quinoline core structure with an ethynyl group (-C≡CH) attached at the 2-position . The compound has a molecular weight of 153.18 g/mol and is identified by various database registries including the PubChem CID 13081749 . The structure combines the nitrogen-containing heterocyclic quinoline ring system with a terminal alkyne functionality, creating a molecule with both nucleophilic and electrophilic reactive sites.
Physical Properties
The physical properties of 2-ethynylquinoline are essential for understanding its behavior in various chemical reactions and applications. While the search results provide limited specific information about its physical characteristics, we can infer certain properties based on related quinoline structures.
Property | Value |
---|---|
Molecular Formula | C11H7N |
Molecular Weight | 153.18 g/mol |
CAS Number | 40176-78-1 |
Appearance | Typically a solid at room temperature |
Structure | Quinoline ring with ethynyl group at 2-position |
The ethynyl group introduces unique reactivity patterns compared to other quinoline derivatives, particularly in its ability to participate in various coupling reactions and cycloadditions.
Synthetic Methodologies
The synthesis of 2-ethynylquinoline and related compounds has been achieved through various methodologies, with transition metal catalysis playing a prominent role in recent developments.
Copper-Catalyzed Approaches
Copper catalysis has emerged as an effective strategy for constructing quinoline derivatives, which may be relevant to the synthesis of 2-ethynylquinoline. Research has demonstrated that copper-catalyzed [5 + 1] annulation of 2-ethynylanilines with N,O-acetals can lead to the preparation of quinoline derivatives with an ester substituent on the 2-position . This approach represents a potential synthetic pathway that could be modified for 2-ethynylquinoline production.
A combination of CuBr2 and trifluoroacetic acid (TFA) has been shown to promote the [5 + 1] annulation of 2-ethynylaniline with ethyl glyoxylate, offering a versatile method for constructing functionalized quinolines . This methodology could potentially be adapted for the synthesis of 2-ethynylquinoline or its precursors.
Gold-Catalyzed Synthesis
Gold catalysis has contributed significantly to the development of quinoline synthesis methodologies. Various gold-catalyzed intermolecular annulation reactions have been established, including:
-
Annulations of aniline derivatives with carbonyl compounds or alkynes
-
Annulations of anthranils with alkynes
Additionally, gold catalysis has facilitated intramolecular cyclization reactions of:
These gold-catalyzed methodologies represent promising approaches for the synthesis of 2-ethynylquinoline and related compounds, particularly due to gold's ability to activate alkyne functionalities.
Indium-Promoted Transformations
Indium tribromide (InBr3) has been reported to promote the dimerization of 2-ethynylaniline derivatives with unsubstituted terminal carbons, leading to the production of polysubstituted quinoline derivatives in good yields . This approach offers a potential route for transforming 2-ethynylquinoline or utilizing it as a starting material in the synthesis of more complex quinoline structures.
Reactivity and Chemical Transformations
The unique structure of 2-ethynylquinoline, combining a quinoline core with a terminal alkyne, enables diverse chemical transformations that make it valuable in organic synthesis.
Dimerization Reactions
Terminal alkynes, including those in structures like 2-ethynylquinoline, can undergo various dimerization reactions. As demonstrated with related compounds, InBr3 can promote the dimerization of 2-ethynylaniline derivatives to produce polysubstituted quinoline compounds . Similar reactivity might be expected for 2-ethynylquinoline, potentially leading to the formation of bis-quinoline products.
Coupling Reactions
The terminal alkyne group in 2-ethynylquinoline makes it an excellent candidate for various coupling reactions, including:
-
Sonogashira coupling with aryl or vinyl halides
-
Click chemistry for triazole formation
-
Glaser-Hay coupling for the synthesis of diynes
These transformations expand the utility of 2-ethynylquinoline as a building block in the synthesis of more complex molecular architectures.
Applications in Chemical Research
2-Ethynylquinoline has potential applications across multiple domains of chemical research, particularly in pharmaceutical development and materials science.
Pharmaceutical Applications
Quinoline derivatives broadly have significant applications in medicinal chemistry . The specific functionality of 2-ethynylquinoline may contribute to the development of pharmaceutically active compounds, potentially including:
-
Antimalarial agents, building upon the established antimalarial activity of certain quinoline derivatives
-
Antifungal compounds
The ethynyl group provides a reactive handle for further functionalization, allowing for the synthesis of libraries of compounds for biological screening.
Materials Science Applications
The extended π-conjugation in 2-ethynylquinoline, combined with the ethynyl functionality, makes it potentially valuable in materials science applications, particularly in:
-
Development of fluorescent probes
-
Construction of polymeric materials with enhanced electronic properties
-
Design of organic semiconductors
Future Research Directions
Research into 2-ethynylquinoline continues to evolve, with several promising directions for future investigation:
Catalytic Methodologies
Further development of transition metal-catalyzed methodologies for the functionalization of 2-ethynylquinoline could expand its utility in organic synthesis. Particular focus areas might include:
-
Stereoselective transformations of the ethynyl group
-
Cascade reactions initiated by the alkyne functionality
-
Novel heteroatom incorporation strategies
Biological Activity Exploration
Systematic investigation of the biological activities of 2-ethynylquinoline and its derivatives could reveal novel pharmaceutical applications. This would align with the broader interest in quinoline derivatives for medicinal chemistry .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume